molecular formula C9H12O B1585114 2,4-Dimethylanisole CAS No. 6738-23-4

2,4-Dimethylanisole

Cat. No.: B1585114
CAS No.: 6738-23-4
M. Wt: 136.19 g/mol
InChI Key: UJCFZCTTZWHRNL-UHFFFAOYSA-N
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Description

2,4-Dimethylanisole is an organic compound with the chemical formula C₉H₁₂O. It is also known as 1-methoxy-2,4-dimethylbenzene. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is used in various applications, including as an intermediate in organic synthesis and as a fragrance in cosmetics and perfumes .

Scientific Research Applications

2,4-Dimethylanisole has several scientific research applications:

Safety and Hazards

2,4-Dimethylanisole is combustible and harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Further experiments on related systems and additional theoretical models are called for, as ab initio calculations at the MP2 level did not reproduce the low torsional barriers . This calls for more research into the internal rotations of two methyl groups of 2,4-Dimethylanisole .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylanisole can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. One such method involves the use of nitrate and phosphotungstic acid as solutes, with deionized water as a solvent and activated carbon as a catalyst .

Chemical Reactions Analysis

2,4-Dimethylanisole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include 2,4-dimethylphenol and other substituted anisoles .

Comparison with Similar Compounds

2,4-Dimethylanisole can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific aromatic odor and its applications in various fields.

Properties

IUPAC Name

1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFZCTTZWHRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217733
Record name 2,4-Dimethylanisole
Source EPA DSSTox
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; spicy, herbaceous aroma
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

191.00 to 193.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-2,4-dimethylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032149
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Solubility

slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name 1-Methoxy-2,4-dimethylbenzene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.963-0.967
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6738-23-4
Record name 2,4-Dimethylanisole
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Record name 2,4-Dimethylanisole
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Record name 6738-23-4
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Record name 2,4-Dimethylanisole
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Record name 2,4-dimethylanisole
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Record name 2,4-DIMETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1B5L4GK6
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Record name 1-Methoxy-2,4-dimethylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2,4-dimethylphenol (7.5 g, 0.062 mol) and anhydrous potassium carbonate (25.4 g, 0.18 mol) were dissolved into DMF (75 mL) and then iodomethane (8.83 g, 0.062 mol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 7.11 g of the product (85%) by column chromatography.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for synthesizing 2,4-dimethylanisole described in the research?

A1: The research papers highlight two primary methods for this compound synthesis:

    Q2: What unique challenges does the molecular structure of this compound pose for spectroscopic analysis?

    A: The presence of two methyl groups in this compound introduces low torsional barriers within the molecule. These low barriers lead to large tunneling splittings in its rotational spectrum, making it challenging to assign and model. [] The methoxy group's anti-position relative to the ortho-methyl group adds further complexity to the spectral interpretation. []

    Q3: How has computational chemistry been utilized in understanding this compound?

    A: Computational methods, including geometry optimization and ab initio calculations at the MP2 level, have been employed to study this compound. While geometry optimizations successfully predicted the molecule's conformational preference, ab initio calculations struggled to accurately reproduce the low torsional barriers observed experimentally. This discrepancy highlights the need for further refinement of theoretical models to fully capture the dynamic behavior of this molecule. []

    Q4: Has this compound been implicated in any photochemical reactions?

    A: While not directly involved as a reactant, this compound is a significant product in the photochemical reaction of benzophenone-3 degradation. This finding suggests a potential pathway for this compound introduction into the environment through the photolysis of sunscreen products containing benzophenone-3. []

    Q5: Beyond synthesis, are there other research areas where this compound plays a role?

    A: Yes, this compound serves as a model compound for exploring the photochemical reactions of aromatic compounds with tetranitromethane. Studies utilizing this compound provide insights into the regiochemistry of trinitromethanide ion attack on aromatic radical cations, offering valuable information for understanding the reactivity and potential applications of these reactions. []

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